Benzene-1,2,4-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

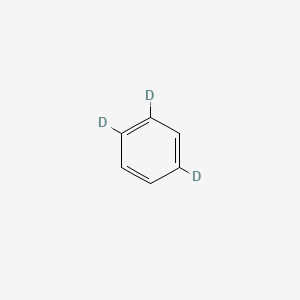

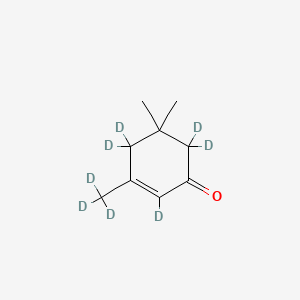

Benzene-1,2,4-d3, also known as 1,2,4-trideuteriobenzene, is a deuterated form of benzene where three hydrogen atoms at positions 1, 2, and 4 are replaced with deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as protium (the most common hydrogen isotope). This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species .

Biochemical Pathways

This suggests that it may interfere with other biochemical processes, such as iron metabolism, which is crucial for bacterial growth and survival .

Pharmacokinetics

It is known that it is prone to oxidative dimerization This could potentially affect its ADME properties, including its bioavailability

Result of Action

The primary result of benzene-1,2,4-triol’s action is its antimicrobial activity against X. citri and other bacterial species . It has a low inhibitory concentration against X. citri, suggesting that it is highly effective at inhibiting the growth of this bacterium .

Action Environment

The action of benzene-1,2,4-triol can be influenced by environmental factors. For example, it is prone to oxidative dimerization, which can reduce its antimicrobial activity . This suggests that the presence of oxygen in the environment could potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Benzene-1,2,4-d3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hemin-induced erythroid differentiation in K562 cells . This suggests that this compound may interact with enzymes and proteins involved in erythroid differentiation.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it changes DNA methylation and histone acetylation of erythroid-specific genes in K562 cells .

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit hemin-induced hemoglobin synthesis in a concentration-dependent manner , suggesting potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of benzene, suggesting that it interacts with enzymes involved in the metabolism of benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzene-1,2,4-d3 typically involves the deuteration of benzene. One common method is the catalytic exchange of hydrogen atoms in benzene with deuterium atoms using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange process.

Another method involves the use of deuterated reagents in organic synthesis. For example, benzene can be treated with deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD) to achieve selective deuteration at specific positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic exchange processes using deuterium gas and suitable catalysts. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4-d3 undergoes similar chemical reactions as non-deuterated benzene, including:

Electrophilic Aromatic Substitution (EAS): This includes reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation.

Oxidation: this compound can be oxidized to form deuterated benzoic acid or other oxidized products.

Reduction: It can be reduced to form deuterated cyclohexane or other reduced products.

Common Reagents and Conditions

Nitration: this compound reacts with a mixture of deuterated nitric acid (DNO3) and deuterated sulfuric acid (D2SO4) to form deuterated nitrobenzene.

Sulfonation: Reaction with deuterated sulfur trioxide (SO3) or deuterated sulfuric acid (D2SO4) yields deuterated benzenesulfonic acid.

Halogenation: Halogenation with deuterated halogens (e.g., DCl, DBr) in the presence of a catalyst such as iron (Fe) produces deuterated halobenzenes.

Major Products

The major products formed from these reactions are deuterated derivatives of benzene, such as deuterated nitrobenzene, deuterated benzenesulfonic acid, and deuterated halobenzenes.

Scientific Research Applications

Benzene-1,2,4-d3 is widely used in scientific research, particularly in the following areas:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide distinct NMR signals, making it a valuable internal standard and solvent in NMR studies.

Isotope Labeling: It is used as a labeled compound in various chemical and biochemical studies to trace reaction pathways and mechanisms.

Material Science: Deuterated compounds like this compound are used in the study of material properties and interactions at the molecular level.

Pharmaceutical Research: It is used in drug development and metabolism studies to understand the behavior of deuterated drugs in biological systems.

Comparison with Similar Compounds

Similar Compounds

Benzene-d6: A fully deuterated benzene where all six hydrogen atoms are replaced with deuterium.

Toluene-d8: A deuterated form of toluene with eight deuterium atoms.

Deuterated Xylenes: Various isomers of xylene with deuterium atoms.

Uniqueness

Benzene-1,2,4-d3 is unique due to its selective deuteration at specific positions, which can provide more detailed information in NMR studies compared to fully deuterated benzene. This selective labeling allows researchers to study specific interactions and dynamics within the benzene ring.

Properties

IUPAC Name |

1,2,4-trideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-FYFKOAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C=C1)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)

![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)

![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)

![2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B577053.png)

![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)